Diisodecyl azelate
Overview
Description
Diisodecyl azelate, also known as this compound, is an organic compound with the molecular formula C29H56O4. It is a diester derived from nonanedioic acid (azelaic acid) and isodecyl alcohol. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials.
Mechanism of Action
Mode of Action
It is known that azelaic acid, a related compound, can modulate the microbiome, promoting the growth of some bacteria while inhibiting others .
Biochemical Pathways
Azelaic acid, a related compound, is known to be assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Result of Action
It is known that azelaic acid can have both promoting and inhibiting effects on different bacterial populations
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisodecyl azelate is typically synthesized through esterification. The process involves the reaction of nonanedioic acid with isodecyl alcohol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is heated, and water formed during the reaction is continuously removed. This ensures high yields of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diisodecyl azelate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Major Products:
Hydrolysis: Nonanedioic acid and isodecyl alcohol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Diisodecyl azelate has several applications in scientific research and industry:
Plasticizers: It is widely used as a plasticizer in the production of flexible PVC, providing enhanced flexibility and durability.
Polyesters and Polyamides: It serves as a building block for producing bio-based polyesters and polyamides.
Biopolyesters: Research has shown its potential in the enzymatic production of biopolyesters, contributing to sustainable and renewable material development.
Comparison with Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di(2-ethylhexyl) adipate (DEHA)
- Di(2-ethylhexyl) terephthalate (DEHT)
Comparison: Diisodecyl azelate is unique due to its specific structure, which provides a balance of flexibility and durability in plastic materials. Compared to phthalate plasticizers like diisononyl phthalate and diisodecyl phthalate, nonanedioic acid, diisodecyl ester is often preferred for applications requiring lower volatility and better resistance to extraction by water and oils .
Properties
IUPAC Name |
bis(8-methylnonyl) nonanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O4/c1-26(2)20-14-8-6-12-18-24-32-28(30)22-16-10-5-11-17-23-29(31)33-25-19-13-7-9-15-21-27(3)4/h26-27H,5-25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCYXDFVBWGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28472-97-1 | |
Record name | Nonanedioic acid, diisodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028472971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisodecyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONANEDIOIC ACID, DIISODECYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AT1XP12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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